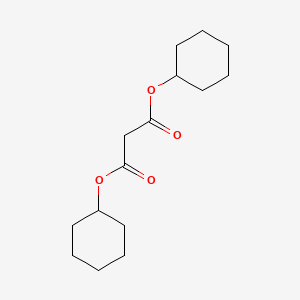
Dicyclohexyl malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl malonate is an organic compound with the molecular formula C15H24O4. It is a diester of malonic acid and is characterized by two cyclohexyl groups attached to the malonate moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl malonate can be synthesized through the esterification of malonic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of malonic acid and cyclohexanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position of the malonate moiety using alkyl halides in the presence of a base.
Hydrolysis: this compound can be hydrolyzed to yield malonic acid and cyclohexanol.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to produce cyclohexyl acetate and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, and alkyl halides as alkylating agents.
Hydrolysis: Aqueous acid or base solutions.
Decarboxylation: Heating the compound in the presence of a catalyst or under thermal conditions.
Major Products Formed
Alkylation: Substituted dicyclohexyl malonates.
Hydrolysis: Malonic acid and cyclohexanol.
Decarboxylation: Cyclohexyl acetate and carbon dioxide.
Scientific Research Applications
Dicyclohexyl malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of substituted malonates and other derivatives.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dicyclohexyl malonate in chemical reactions involves the formation of enolate ions, which can undergo nucleophilic substitution or addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the ester groups, which stabilize the enolate intermediate and facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another diester of malonic acid, but with ethyl groups instead of cyclohexyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups.
Diisopropyl malonate: Features isopropyl groups instead of cyclohexyl groups.
Uniqueness
Dicyclohexyl malonate is unique due to the presence of bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it distinct from other malonate esters and can lead to different reaction outcomes and applications.
Properties
CAS No. |
1152-57-4 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
dicyclohexyl propanedioate |
InChI |
InChI=1S/C15H24O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h12-13H,1-11H2 |
InChI Key |
XNLLIRWJZUWAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


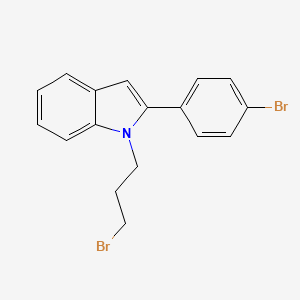
![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
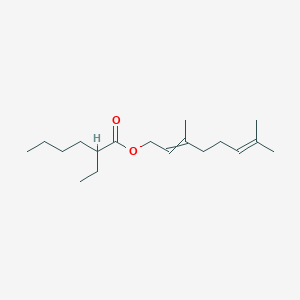
![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)

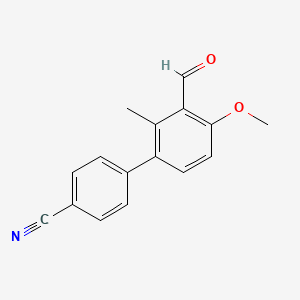
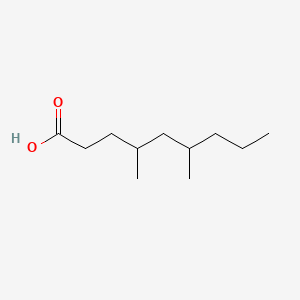
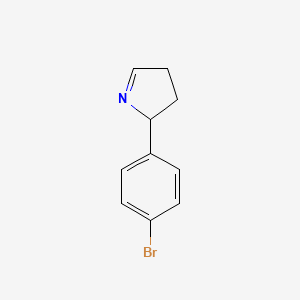
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
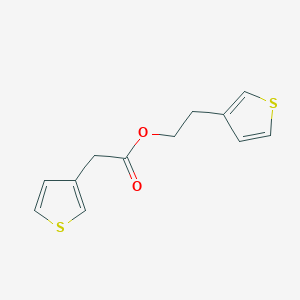
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
